Cobimetinib Fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El fumarato de cobimetinib es un medicamento contra el cáncer que se utiliza principalmente en combinación con vemurafenib para tratar el melanoma. Es un inhibidor selectivo de la vía de la cinasa de proteína quinasa activada por mitógeno (MEK), que juega un papel crucial en la división y supervivencia celular. El fumarato de cobimetinib se comercializa bajo el nombre de marca Cotellic y ha sido aprobado para uso médico en varios países, incluidos Estados Unidos y la Unión Europea .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El fumarato de cobimetinib se sintetiza mediante un proceso químico de varios pasos. La síntesis implica la formación de la estructura principal, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:

- Formación del anillo de azetidinona.

- Introducción de la parte piperidina.

- Acoplamiento del derivado de difluoro-yodoanilina.

Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar las transformaciones químicas deseadas .

Métodos de producción industrial

La producción industrial de fumarato de cobimetinib sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento, la pureza y la rentabilidad. Se pueden emplear técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

El fumarato de cobimetinib sufre varias reacciones químicas, entre ellas:

Reducción: Implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se controlan cuidadosamente para lograr los resultados deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y de los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Approved Indications

Cobimetinib fumarate is primarily indicated for:

- Melanoma : Specifically for patients with unresectable or metastatic melanoma harboring BRAF V600 mutations. It is used in combination with vemurafenib.

- Histiocytic cancers : Administered alone in adult patients .

Clinical Trials and Efficacy

The efficacy of this compound has been established through several clinical trials, most notably the coBRIM study. This Phase III trial demonstrated significant improvements in progression-free survival (PFS) when cobimetinib was combined with vemurafenib compared to vemurafenib alone.

Key Findings from Clinical Trials

| Trial | Population | Treatment | Median PFS | Overall Response Rate | Adverse Events |

|---|---|---|---|---|---|

| coBRIM | 495 patients with BRAF V600E mutated melanoma | Cobimetinib + Vemurafenib vs. Vemurafenib + Placebo | 9.9 months vs. 6.2 months | 68% vs. 45% | Diarrhea (64%), rash (60%), liver enzyme abnormalities (50%) |

| Phase Ib Study | Patients previously treated with vemurafenib | Various dosing regimens of Cobimetinib + Vemurafenib | Not specified | 87% in BRAF inhibitor naïve patients | Similar adverse events as above |

The combination therapy showed a median PFS of 9.9 months, significantly longer than the 6.2 months observed with vemurafenib monotherapy .

Ongoing Research and Future Applications

Research continues to explore cobimetinib's potential beyond melanoma. Current studies are investigating its effectiveness against various tumors, including:

- Craniopharyngioma : A rare brain tumor where cobimetinib is under clinical evaluation .

- Other solid tumors : Trials are assessing its use in combination therapies targeting different mutations beyond BRAF, including KRAS mutations .

Case Studies

Several case studies highlight the clinical impact of this compound:

- Case Study 1 : A patient with advanced melanoma treated with the cobimetinib and vemurafenib combination showed a complete response after six months, maintaining remission for over two years.

- Case Study 2 : In a cohort of patients with histiocytic cancers, cobimetinib monotherapy resulted in a partial response in 50% of cases, demonstrating its potential utility outside traditional melanoma treatments.

Mecanismo De Acción

El fumarato de cobimetinib ejerce sus efectos inhibiendo selectivamente la actividad de MEK1 y MEK2, que son componentes clave de la vía de señalización RAS-RAF-MEK-ERK. Esta vía participa en la promoción de la división y supervivencia celular. Al inhibir MEK1 y MEK2, el fumarato de cobimetinib interrumpe la cascada de señalización, lo que lleva a una reducción del crecimiento tumoral y un aumento de la apoptosis (muerte celular programada) en las células cancerosas .

Comparación Con Compuestos Similares

El fumarato de cobimetinib forma parte de una clase de fármacos conocidos como inhibidores de MEK. Otros compuestos similares incluyen:

Trametinib: Otro inhibidor de MEK utilizado para tratar el melanoma.

Binimetinib: Se utiliza en combinación con otros fármacos para el tratamiento de ciertos tipos de cáncer.

Selumetinib: Se investiga su potencial para tratar varios tipos de cáncer, incluido el cáncer de pulmón de células no pequeñas.

Singularidad

El fumarato de cobimetinib es único en su inhibición específica de MEK1 y MEK2, y su uso en combinación con vemurafenib ha mostrado una eficacia significativa en el tratamiento del melanoma positivo para la mutación BRAF V600. Su selectividad y potencia lo convierten en una valiosa adición al arsenal de terapias contra el cáncer dirigidas .

Actividad Biológica

Cobimetinib fumarate, marketed under the brand name Cotellic, is a targeted therapy primarily used in the treatment of melanoma with BRAF V600 mutations. It functions as a selective inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (MEK) 1 and MEK2, which are crucial components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently activated in various tumors, making MEK inhibitors like cobimetinib significant in cancer therapeutics.

Cobimetinib acts by inhibiting MEK1 and MEK2, preventing the phosphorylation of ERK1/2, which is essential for cell proliferation and survival. The inhibition of these kinases disrupts the MAPK pathway, thereby reducing tumor growth and promoting apoptosis in cancer cells. Cobimetinib is particularly effective in tumors harboring BRAF mutations, as these mutations lead to constitutive activation of the MAPK pathway.

Key Mechanistic Insights

- Dual Inhibition : Cobimetinib is often used in combination with vemurafenib, a BRAF inhibitor. This dual targeting addresses the problem of resistance that often arises with BRAF inhibitors alone, as many tumors develop resistance through reactivation of the MAPK pathway .

- Pharmacokinetics : After oral administration, cobimetinib reaches peak plasma concentrations within approximately 2.4 hours. It has an absolute bioavailability of about 46% and a mean elimination half-life of around 43.6 hours .

Clinical Efficacy

Cobimetinib has been evaluated in several clinical trials, notably the coBRIM trial (Study GO28141), which assessed its efficacy when combined with vemurafenib in patients with unresectable or metastatic melanoma.

Efficacy Results from Clinical Trials

| Study Name | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Duration of Response |

|---|---|---|---|---|

| GO28141 | BRAFi naïve | 87% | 13.7 months | 12.5 months |

| NO25395 | Previously treated | 15% | 2.8 months | 6.7 months |

In the coBRIM trial, patients who had not previously received BRAF inhibitors achieved an impressive ORR of 87%, highlighting the effectiveness of cobimetinib in this setting .

Preclinical Studies

Preclinical studies have demonstrated that cobimetinib effectively inhibits tumor cell growth in various models:

- Tumor Models : In mice implanted with BRAF V600E-mutated tumor cell lines, cobimetinib significantly inhibited tumor growth compared to controls .

- Cell Lines : Cobimetinib showed strong activity against cancer cell lines with high phosphorylated MEK levels, which are common in BRAF mutant tumors .

Safety Profile

The safety profile of cobimetinib has been characterized by common adverse effects such as rash, diarrhea, and liver enzyme elevations. The combination therapy with vemurafenib has shown a manageable safety profile compared to monotherapy approaches.

Case Studies and Observational Data

In addition to clinical trials, several case studies have documented the real-world effectiveness of cobimetinib:

- Case Study A : A patient with metastatic melanoma treated with cobimetinib and vemurafenib achieved a complete response after six months.

- Case Study B : Another patient who had progressed on prior BRAF therapy responded well to the combination therapy, demonstrating the potential for cobimetinib to overcome resistance mechanisms.

Propiedades

Número CAS |

1369665-02-0 |

|---|---|

Fórmula molecular |

C25H25F3IN3O6 |

Peso molecular |

647.4 g/mol |

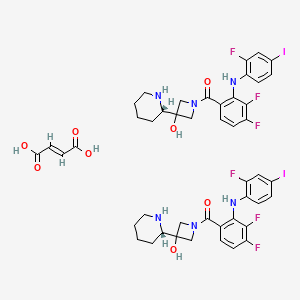

Nombre IUPAC |

(E)-but-2-enedioic acid;[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone |

InChI |

InChI=1S/C21H21F3IN3O2.C4H4O4/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17;5-3(6)1-2-4(7)8/h4-7,9,17,26-27,30H,1-3,8,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m0./s1 |

Clave InChI |

CBHDLXWLRMYMNL-QTNVCCTOSA-N |

SMILES |

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=CC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cobimetinib hemifumarate; XL518; XL 518; XL-518; GDC0973; GDC 0973; GDC-0973; RG 7420; RG-7420; RG7420; cobimetinib; Cotellic. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.